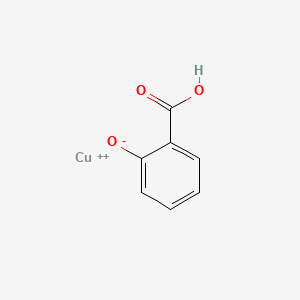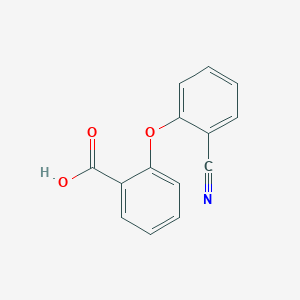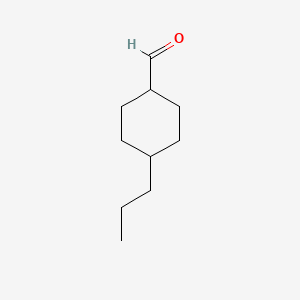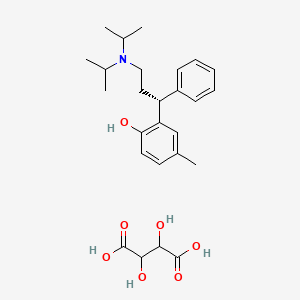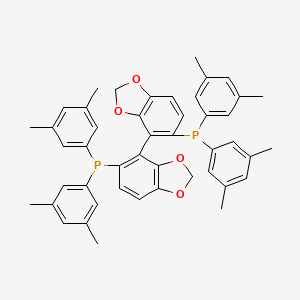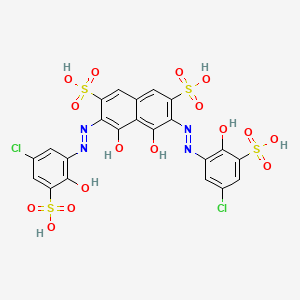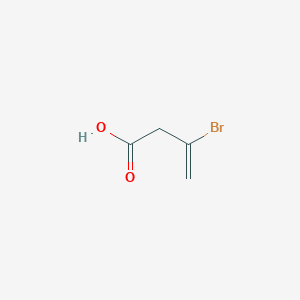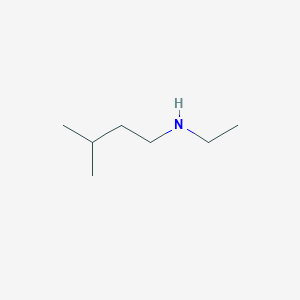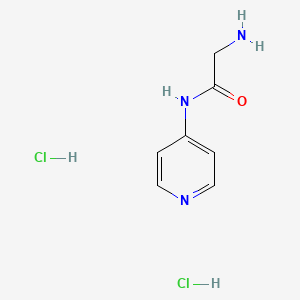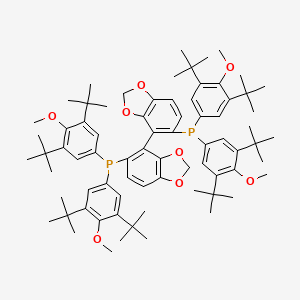
(R)-Dtbm-segphos
Vue d'ensemble
Description
(R)-Dtbm-segphos, also known as (R)-2,3-di-tert-butyl-5-methyl-1-phenyl-1-phospholane, is an organophosphorus compound that has been studied for its potential applications in scientific research. This compound is of interest due to its ability to act as a chiral ligand and its ability to form strong complexes with transition metals. As such, it has been investigated for its potential in asymmetric synthesis, catalysis, and other applications in scientific research.
Applications De Recherche Scientifique
Asymmetric Catalysis
(R)-Dtbm-segphos has been identified as an effective ligand in asymmetric catalysis. For example, in the asymmetric Pd(II)-catalyzed hydrogenation or C−O bond cleavage, heavily substituted (R)-DTBM-SegPHOS showed activity, unlike its unsubstituted counterpart (Chen & Gridnev, 2020). This ligand's unique structure provides increased stability to intermediates and transition states in catalytic cycles, paralleling the behavior seen in natural enzymatic reactions.
Enantioselective Synthesis
Enantioselective synthesis, especially in organic synthesis, is another application area. For instance, the Rh/(S)-(+)-DTBM-Segphos complex effectively catalyzed asymmetric hydrogenation of α-substituted vinyl sulfones, yielding products with high yields and excellent enantioselectivities (Shi et al., 2017). This method offered an efficient approach to α-substituted chiral sulfones under mild conditions.
Catalytic Activity and Selectivity
(R)-Dtbm-segphos has been noted for its pronounced catalytic activity and selectivity. For instance, its extensive network of weakly attractive interactions between the catalyst and substrate in transition states contributes significantly to its unique catalytic behaviors in various asymmetric hydrogenations (Chen, Butt, & Zhang, 2019).
Synthesis of Chiral Compounds
The synthesis of chiral compounds, such as chiral sulfones, chiral allylic sulfones, and chiral lactones, utilizes (R)-Dtbm-segphos as a key component. It plays a crucial role in various syntheses, including asymmetric coupling reactions and cycloisomerizations, due to its ability to enhance enantioselectivity and efficiency in these processes (Xu‐Xu et al., 2018).
Pharmaceutical Chemistry
In pharmaceutical chemistry, (R)-Dtbm-segphos is a valuable ligand for creating compounds with pharmaceutical relevance. It has been used in asymmetric synthesis processes to produce key intermediates and end-products with high enantioselectivity, which are essential in developing effective pharmaceuticals (Gallagher, Taft, & Lipshutz, 2009).
Propriétés
IUPAC Name |
[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H100O8P2/c1-67(2,3)47-33-43(34-48(61(47)75-25)68(4,5)6)83(44-35-49(69(7,8)9)62(76-26)50(36-44)70(10,11)12)57-31-29-55-65(81-41-79-55)59(57)60-58(32-30-56-66(60)82-42-80-56)84(45-37-51(71(13,14)15)63(77-27)52(38-45)72(16,17)18)46-39-53(73(19,20)21)64(78-28)54(40-46)74(22,23)24/h29-40H,41-42H2,1-28H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNORAFJUESSLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H100O8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1179.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Dtbm-segphos | |
CAS RN |
566940-03-2, 210169-40-7 | |
| Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis{bis[4-methoxy-3,5-bis(2-methyl-2-propanyl)phenyl]phosphine} | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis{bis[4-methoxy-3,5-bis(2-methyl-2-propanyl)phenyl]phosphine} | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of reactions is (R)-DTBM-SEGPHOS commonly used for?
A1: (R)-DTBM-SEGPHOS demonstrates exceptional performance in a variety of enantioselective reactions, including:
- Hydroacylation: Facilitates the intramolecular hydroacylation of ketones to form enantioenriched lactones, with [Rh((R)-DTBM-SEGPHOS)]BF4 as a highly selective catalyst. []
- Asymmetric Rearrangement: Enables the asymmetric rearrangement of meso-N-acylaziridines into chiral oxazolines, employing a palladium/(R)-DTBM-SEGPHOS catalyst system. []
- Hydrosulfonylation: Allows for the regio- and enantioselective hydrosulfonylation of 1,3-dienes with sulfinic acids using a (R)-DTBM-Segphos/Pd catalyst, yielding valuable chiral allylic sulfones. []
- Decarboxylative Amination: Plays a crucial role in the synthesis of axially chiral allenyl amines through the enantioselective palladium-catalyzed decarboxylation of allenyl N-tosylcarbamates. []
- Buchwald-Hartwig Amination: Facilitates the enantioselective synthesis of N-C axially chiral phenanthridin-6-one derivatives via intramolecular Buchwald-Hartwig amination catalyzed by (R)-DTBM-SEGPHOS-Pd(OAc)2. []
- Reductive Aldol Reactions: Participates in copper-catalyzed asymmetric reductive aldol reactions of allenic esters to ketones, yielding distinct isomers based on reaction conditions. The use of CuOAc/(R)-DTBM-SEGPHOS/PCy3 selectively produces γ-cis-products. []
- Hydroalkoxylation: Enables the Cu(I)-catalyzed intramolecular hydroalkoxylation of unactivated terminal alkenes, leading to the formation of cyclic ethers. []
- Hydrohydrazonation: Facilitates the palladium-catalyzed enantioselective hydrohydrazonation of 1,3-dienes with hydrazones, generating allylic chiral hydrazones. []
- Atropselective Synthesis: In conjunction with cationic gold(I) complexes, it catalyzes the atropselective intramolecular hydroarylation of alkynes, leading to enantioenriched axially chiral heterobiaryls. []
Q2: How does the structure of (R)-DTBM-SEGPHOS contribute to its high enantioselectivity?
A2: The exceptional enantiocontrol observed with (R)-DTBM-SEGPHOS is attributed to its unique structural features:
- Bulky DTBM Groups: The large 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) groups create a sterically demanding environment around the metal center. This steric hindrance imposes a well-defined chiral pocket, restricting the approach of substrates and favoring the formation of one enantiomer over the other. [, , , ]
- Segphos Backbone: The rigid spirobiindane backbone of SEGPHOS further enhances the chiral environment and restricts conformational flexibility. This rigidity ensures a consistent spatial arrangement of the DTBM groups, leading to higher selectivity. []
- Electronic Properties: The electron-rich nature of the ligand, stemming from both the DTBM groups and the phosphine donors, influences the electronic properties of the metal center. This electronic influence can impact the reactivity and selectivity of the catalytic process. [, ]
Q3: Can you explain the role of (R)-DTBM-SEGPHOS in the asymmetric hydroacylation of ketones?
A3: In the rhodium-catalyzed intramolecular hydroacylation of ketones, (R)-DTBM-SEGPHOS acts as a chiral ligand, coordinating to the rhodium center and dictating the stereochemical outcome of the reaction. Mechanistic studies [] suggest the following key steps:
Q4: Have there been any computational studies to understand the role of (R)-DTBM-SEGPHOS in catalysis?
A4: Yes, density functional theory (DFT) calculations have been instrumental in providing valuable insights into the mechanism and selectivity of reactions involving (R)-DTBM-SEGPHOS. [, ] For instance, in the asymmetric hydroacylation of ketones, DFT calculations revealed an unexpected interaction between the carbonyl-oxygen lone pair of the substrate and a rhodium d-orbital in the transition state for ketone insertion. This interaction, facilitated by the specific chiral environment created by (R)-DTBM-SEGPHOS, contributes to the observed enantioselectivity. []
Q5: How do modifications to the structure of (R)-DTBM-SEGPHOS affect its activity and selectivity?
A5: While (R)-DTBM-SEGPHOS exhibits excellent performance in many catalytic asymmetric reactions, modifications to its structure can significantly impact its activity and selectivity.
- DTBM Group Variation: Substituting the DTBM groups with less bulky substituents often leads to decreased enantioselectivity. The steric bulk of the DTBM groups is crucial for creating the restrictive chiral pocket that differentiates between enantiomeric transition states. [, ]
- Backbone Modifications: Altering the rigid spirobiindane backbone can affect the bite angle and conformational flexibility of the ligand, which in turn influences the enantioselectivity and reactivity. []
- Electronic Effects: Modifications to the electronic properties of the ligand, either by changing the substituents on the phosphorus atoms or by introducing electron-donating or -withdrawing groups on the aromatic rings, can affect the electron density at the metal center, impacting both the rate and selectivity of the reaction. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



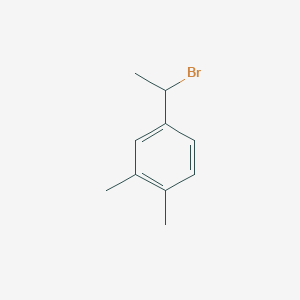
![Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,4-dicarboxylate](/img/structure/B3421103.png)
![tert-butyl N-[(2R,3S)-2-methylazetidin-3-yl]carbamate](/img/structure/B3421110.png)
